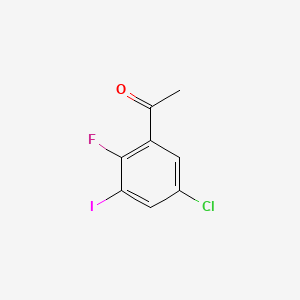
tert-Butyl (S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a formyl group, a tert-butyl ester, and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Esterification: The tert-butyl ester can be formed by reacting the carboxylic acid derivative of the morpholine with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or using tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving morpholine derivatives. Its structural features make it a useful probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a building block for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.
作用機序
The mechanism of action of tert-Butyl (S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the active morpholine derivative. These interactions can modulate biological pathways and exert therapeutic effects.
類似化合物との比較
Similar Compounds
tert-Butyl 4-formylmorpholine-4-carboxylate: Lacks the dimethyl substitution on the morpholine ring.
tert-Butyl 2,2-dimethylmorpholine-4-carboxylate: Lacks the formyl group.
tert-Butyl morpholine-4-carboxylate: Lacks both the formyl group and the dimethyl substitution.
Uniqueness
tert-Butyl (S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate is unique due to the presence of both the formyl group and the dimethyl substitution on the morpholine ring. This combination of functional groups imparts distinct reactivity and stability, making it a versatile compound in various chemical and biological applications.
特性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
tert-butyl (5S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h6,9H,7-8H2,1-5H3/t9-/m1/s1 |
InChIキー |
HIAPKYNTMPNYAU-SECBINFHSA-N |
異性体SMILES |
CC1(CN([C@@H](CO1)C=O)C(=O)OC(C)(C)C)C |
正規SMILES |
CC1(CN(C(CO1)C=O)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


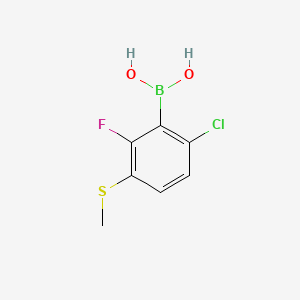
![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
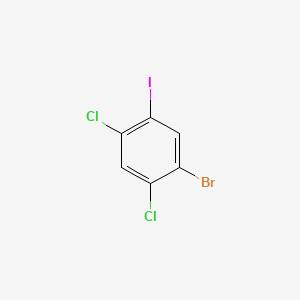
![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)


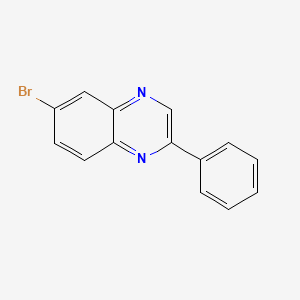
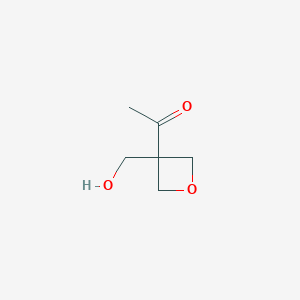

![(5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B14024069.png)
![4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine](/img/structure/B14024070.png)


